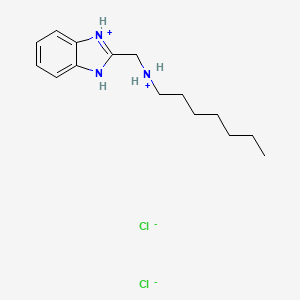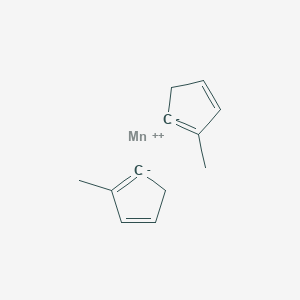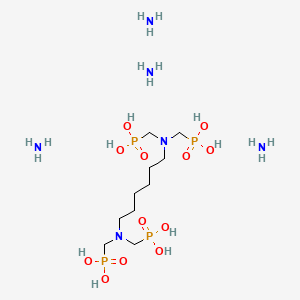
Tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a complex organophosphorus compound. It is known for its unique structure, which includes multiple ammonium and phosphonate groups. This compound is often used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
The synthesis of tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of hexane-1,6-diylbis(nitrilobis(methylene)) with phosphonic acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of ammonium hydroxide to facilitate the formation of the tetraammonium salt. Industrial production methods may involve large-scale batch reactors where the reaction conditions such as temperature, pH, and concentration are meticulously controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphonate oxides.
Reduction: It can be reduced under specific conditions to yield lower oxidation state phosphonates.
Substitution: The compound can undergo substitution reactions where the ammonium groups are replaced by other cations. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various metal salts for substitution reactions. .
Scientific Research Applications
Tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and in the synthesis of other complex organophosphorus compounds.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and as a potential therapeutic agent.
Medicine: Research is ongoing into its use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of detergents, water treatment chemicals, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to form stable complexes with metal ions and other molecules. This chelating ability allows it to interfere with various biochemical pathways, making it useful in enzyme inhibition and other biological applications. The molecular targets and pathways involved are still under investigation, but its ability to bind to metal ions is a key feature .
Comparison with Similar Compounds
Compared to other similar compounds, tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is unique due to its multiple ammonium and phosphonate groups, which enhance its chelating ability. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent but with a different structure and binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent with fewer binding sites compared to this compound.
Phytic acid: A naturally occurring compound with multiple phosphonate groups but different overall structure and properties
Properties
CAS No. |
38750-81-1 |
|---|---|
Molecular Formula |
C10H40N6O12P4 |
Molecular Weight |
560.35 g/mol |
IUPAC Name |
azane;[6-[bis(phosphonomethyl)amino]hexyl-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H28N2O12P4.4H3N/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);4*1H3 |
InChI Key |
XPXGTWAJGFAPBT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CP(=O)(O)O)CP(=O)(O)O.N.N.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid](/img/structure/B13748919.png)
![Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B13748920.png)
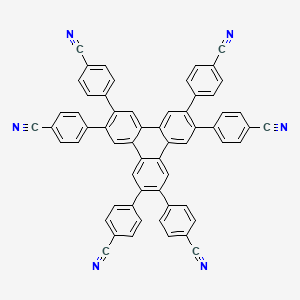
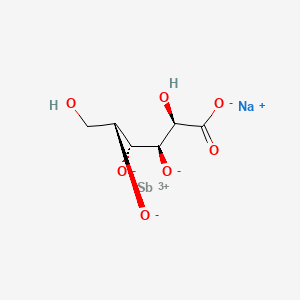

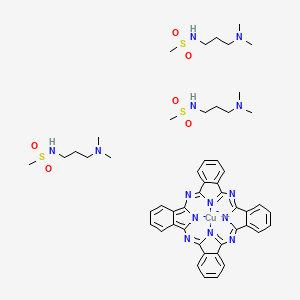
![4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13748958.png)
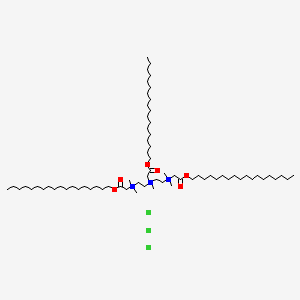
![[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate](/img/structure/B13748967.png)
![5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13748972.png)

